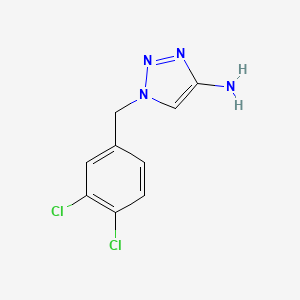

1-(3,4-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine

Description

1-(3,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-amine is a triazole derivative featuring a 3,4-dichlorobenzyl substituent at the N1 position of the 1,2,3-triazole ring. Its synthesis likely involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for constructing 1,4-disubstituted triazoles . The compound’s structural uniqueness lies in the electron-withdrawing dichlorophenyl group, which may influence electronic properties, solubility, and biological interactions.

Properties

Molecular Formula |

C9H8Cl2N4 |

|---|---|

Molecular Weight |

243.09 g/mol |

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]triazol-4-amine |

InChI |

InChI=1S/C9H8Cl2N4/c10-7-2-1-6(3-8(7)11)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2 |

InChI Key |

MAEFZTQFVJMAGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(N=N2)N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3,4-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dichlorobenzyl bromide and sodium azide.

Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Cycloaddition Reaction: The key step involves a cycloaddition reaction between the azide and an alkyne to form the triazole ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3,4-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Biological Activity

1-(3,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring structure which is critical for its biological activity. The molecular formula is with a molecular weight of approximately 243.09 g/mol. Its IUPAC name is 1-[(3,4-dichlorophenyl)methyl]triazol-4-amine. The presence of the dichlorobenzyl group enhances its chemical reactivity and biological profile.

Synthesis

The synthesis of 1-(3,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:

- Starting Materials : The reaction begins with 3,4-dichlorobenzyl bromide and sodium azide.

- Reaction Conditions : The reaction is conducted in a solvent such as dimethylformamide (DMF) at elevated temperatures.

- Cycloaddition Reaction : A key cycloaddition reaction occurs between the azide and an alkyne to form the triazole ring.

- Purification : The final product is purified using recrystallization or chromatography techniques .

The biological activity of 1-(3,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-amine is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects. Ongoing research aims to elucidate the exact pathways involved in its action .

Antimicrobial Activity

Research indicates that 1-(3,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-amine exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:

- Bacterial Activity : Exhibits inhibitory effects against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Fungal Activity : Displays antifungal activity against pathogens such as Candida albicans, outperforming traditional antifungal agents like fluconazole in certain assays .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Cell Line Studies : In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated promising results against breast cancer and leukemia cell lines .

- Mechanisms of Action : The anticancer effects may involve apoptosis induction and cell cycle arrest through the modulation of signaling pathways associated with tumor growth and survival .

Case Studies

Several studies have documented the efficacy of 1-(3,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-amine:

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-amine, and how can reaction efficiency be improved?

Methodological Answer: Synthesis typically involves two steps: (1) formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and (2) benzylation with 3,4-dichlorobenzyl chloride.

- Step 1 (Triazole Formation): Use propargylamine and sodium azide under acidic conditions to generate the azide intermediate. Perform CuAAC with CuSO₄/sodium ascorbate in a tert-butanol/water solvent system (50°C, 12 hours) .

- Step 2 (Benzylation): React the triazole intermediate with 3,4-dichlorobenzyl chloride in DMF using K₂CO₃ (80°C, 6 hours). Microwave-assisted synthesis (120°C, 30 minutes) improves yield (89% vs. 72% conventional) and reduces time .

Table 1. Reaction Optimization

| Method | Catalyst | Solvent | Temp (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Conventional | K₂CO₃ | DMF | 80 | 6 h | 68–72 |

| Microwave-assisted | None | DMF | 120 | 30 min | 89 |

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structure to confirm substituent orientation and hydrogen bonding (e.g., N–H···N interactions in triazole rings) .

- Spectroscopy: Use ¹H/¹³C NMR to verify substituent positions (e.g., dichlorobenzyl protons at δ 7.2–7.5 ppm). FT-IR confirms amine (–NH₂) stretches at ~3300 cm⁻¹ .

- Computational Modeling: Density Functional Theory (DFT) calculates electron distribution, HOMO-LUMO gaps, and electrostatic potential surfaces to predict reactivity .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

- Solubility: Similar triazole derivatives exhibit low aqueous solubility (e.g., 18.1 µg/mL at pH 7.4 for 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine). Use co-solvents (DMSO ≤ 5%) or lipid-based formulations for in vitro assays .

- Stability: Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods during synthesis .

- Waste Disposal: Segregate halogenated waste and consult professional disposal services .

- First Aid: For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .

Advanced Research Questions

Q. How do substituent variations (e.g., dichlorobenzyl vs. fluorobenzyl) influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR): Compare antimicrobial IC₅₀ values of analogs. For example: Table 2. Substituent Effects on Activity

| Substituent | Target Organism | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3,4-Dichlorobenzyl | S. aureus | 12.3 | |

| 4-Fluorobenzyl | S. aureus | 28.7 |

Q. What computational strategies can predict interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to C. albicans CYP51 (PDB ID: 5TZ1). Focus on triazole coordination to heme iron and hydrophobic interactions with dichlorobenzyl .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of protein-ligand complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can researchers resolve contradictions in biological data across similar triazole derivatives?

Methodological Answer:

- Systematic Variation: Synthesize analogs with incremental substituent changes (e.g., mono- vs. di-chloro) and test under standardized assays .

- Meta-Analysis: Compare published datasets using tools like RevMan. For example, conflicting MIC values may arise from assay pH differences or solvent effects .

Q. What advanced techniques optimize regioselectivity in triazole functionalization?

Methodological Answer:

- Protecting Groups: Use tert-butyldimethylsilyl (TBDMS) to shield the triazole amine during benzylation, then deprotect with TBAF .

- Flow Chemistry: Improve regioselectivity in CuAAC via continuous flow reactors (residence time: 2 minutes, 50°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.